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Compound of Interest

Compound Name: 7-[(pyridin-4-yl)methoxy]quinoline

Cat. No.: B6434307 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases, as of the last update, do not

contain specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for the c-

Met inhibition activity of the precise compound 7-[(pyridin-4-yl)methoxy]quinoline. This

guide, therefore, provides a comprehensive overview of the c-Met inhibitory potential of the

broader class of quinoline derivatives, outlines general experimental methodologies for

assessing such activity, and visualizes the relevant biological and experimental pathways.

Introduction to c-Met and Quinoline-Based
Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in various cellular processes, including proliferation, migration, and invasion.[1]

Aberrant activation of the HGF/c-Met signaling pathway is a known driver in the development

and progression of numerous human cancers.[1] Consequently, c-Met has emerged as a

significant target for cancer therapy.

Quinoline scaffolds are a prominent class of heterocyclic compounds that have been

extensively investigated as kinase inhibitors. Their versatile structure allows for modifications

that can lead to potent and selective inhibition of various kinases, including c-Met. Several

quinoline-based c-Met inhibitors have been developed, with some advancing into clinical trials.
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These inhibitors typically function by competing with ATP for binding to the kinase domain of

the c-Met receptor, thereby blocking its downstream signaling cascades.

Quantitative Data on Related Quinoline Derivatives
While no specific inhibitory data for 7-[(pyridin-4-yl)methoxy]quinoline has been identified,

the following table summarizes the c-Met inhibition data for structurally related quinoline

derivatives found in the literature. This information provides context for the potential activity of

the target compound.

Compound ID Structure
c-Met IC50
(nM)

Reference
Compound

c-Met IC50
(nM)

12n

6,7-dimethoxy-4-

anilinoquinoline

derivative

30 ± 8 Cabozantinib
Not specified in

source

33

4-(2-

fluorophenoxy)qu

inoline derivative

0.59 Not specified Not specified

26
3,6-disubstituted

quinoline
9.3 Not specified Not specified

27
4,6,7-substituted

quinoline
19 Cabozantinib 40

28
4,6,7-substituted

quinoline
64 Cabozantinib 40

Table 1: c-Met Inhibitory Activity of Selected Quinoline Derivatives.[2][3][4][5]

Experimental Protocols
The following are generalized experimental protocols for assessing the c-Met inhibition activity

of a test compound, based on methodologies reported for similar quinoline-based inhibitors.

In Vitro c-Met Kinase Assay
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This assay determines the direct inhibitory effect of a compound on the enzymatic activity of

the c-Met kinase domain.

Materials:

Recombinant human c-Met kinase domain

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 peptide substrate

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compound (dissolved in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting reagent)

96-well microplates

Plate reader capable of measuring luminescence

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test

compound.

Add the recombinant c-Met kinase to initiate the reaction. A control reaction without the

inhibitor should be included.

Add ATP to start the kinase reaction.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescent assay kit

(e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

Calculate the percentage of inhibition for each concentration of the test compound.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a

cellular context.

Materials:

Human cancer cell line with high c-Met expression (e.g., A549, MKN-45)

Cell culture medium and supplements

HGF (Hepatocyte Growth Factor)

Test compound (dissolved in DMSO)

Lysis buffer

Primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met

Secondary antibody conjugated to a detectable marker (e.g., HRP)

Western blot equipment and reagents

Procedure:

Seed the cells in a multi-well plate and allow them to adhere overnight.

Starve the cells in a serum-free medium for a few hours.

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g.,

1-2 hours).

Stimulate the cells with HGF to induce c-Met phosphorylation.

Lyse the cells and collect the protein lysates.
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Determine the protein concentration of each lysate.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against p-c-Met and total c-Met.

Incubate with the appropriate secondary antibody.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Quantify the band intensities to determine the ratio of p-c-Met to total c-Met and calculate the

inhibition of c-Met phosphorylation by the test compound.

Visualizations
c-Met Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by the

HGF/c-Met axis.
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Caption: The c-Met signaling pathway and its downstream effectors.
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Experimental Workflow for c-Met Inhibition Assay
The diagram below outlines the typical workflow for evaluating a compound's c-Met inhibitory

activity.

Start: Synthesize/Obtain Test Compound
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Caption: Experimental workflow for assessing c-Met inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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